Methyl 2,3-di-O-benzylhexopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Glycosyl donor: MDBH serves as a valuable building block in organic synthesis, particularly in the construction of complex carbohydrates. Its benzyl protecting groups (attached to oxygen atoms) can be selectively removed to generate a reactive intermediate capable of forming glycosidic bonds with various acceptor molecules. This enables the synthesis of diverse carbohydrates, including glycosides, glycoconjugates, and oligosaccharides, which are essential components of biological systems and potential drug candidates [, ].

Medicinal Chemistry:

- Lead compound and scaffold: MDBH can act as a starting point for the development of new bioactive molecules. By modifying its structure, researchers can explore its potential for various therapeutic applications. The sugar portion of MDBH can facilitate interactions with biological targets, while the benzyl groups can be replaced with functional groups that enhance its potency or selectivity [].

Material Science:

- Chiral building block: MDBH possesses a chiral center, meaning its mirror images have distinct properties. This characteristic makes it useful in the design of chiral materials with specific functionalities. For example, MDBH can be incorporated into polymers or self-assembling systems to create materials with unique optical properties, such as circular dichroism or nonlinear optics [].

Chemical Biology:

- Probe molecule: MDBH can be employed as a tool to investigate biological processes involving carbohydrates. By attaching a reporter group (e.g., a fluorescent tag) to MDBH, researchers can track its interactions with enzymes, receptors, or other biomolecules within cells, providing valuable insights into carbohydrate-mediated biological events [].

- Origin: Methyl 2,3-di-O-benzylhexopyranoside can be synthesized from various hexopyranoses, such as glucose or mannose, through chemical modification processes [].

- Significance: This compound serves as a protected sugar derivative. In organic synthesis, hydroxyl groups of sugars are often protected (rendered unreactive) to selectively modify other parts of the molecule. After the desired modifications, the protecting groups can be removed to obtain the final product []. Methyl 2,3-di-O-benzylhexopyranoside is particularly useful because the benzyl groups (benzyl = C6H5CH2) are relatively stable under various reaction conditions but can be cleaved under specific conditions to regenerate the free hydroxyl groups [].

Molecular Structure Analysis

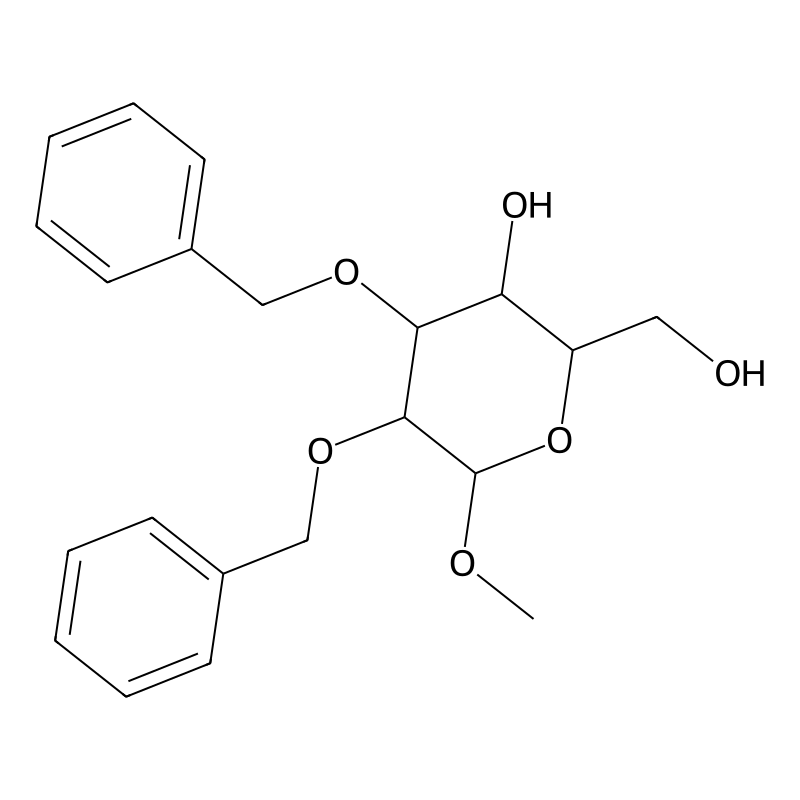

- Methyl 2,3-di-O-benzylhexopyranoside has a cyclic sugar ring structure (hexopyranose) with six carbon atoms and five oxygen atoms.

- Two hydroxyl groups (OH) on carbons 2 and 3 are protected by benzyl groups (CH2C6H5).

- A methyl group (CH3) is linked to the anomeric carbon (C1) through a glycosidic bond.

Chemical Reactions Analysis

- Synthesis: There are various methods for synthesizing Methyl 2,3-di-O-benzylhexopyranoside from different starting hexopyranoses. One common approach involves reacting a hexopyranose with benzyl chloride (C6H5CH2Cl) in the presence of a base as a catalyst [].

Reaction example (glucose derivative):

Glucose + 2 Benzyl Chloride (Base) -> Methyl 2,3-di-O-benzyl-α-D-glucopyranoside + HCl

- Deprotection: The benzyl protecting groups can be removed under various conditions, such as using hydrogenation with a palladium catalyst or Birch reduction with liquid ammonia and an alkali metal [].

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Methyl 2,3-di-O-benzylhexopyranoside might not be readily available due to its potential existence as various stereoisomers (depending on the starting hexopyranose) and its use as an intermediate in synthesis.

- Generally, glycosides are soluble in organic solvents like dichloromethane, chloroform, and methanol, but less soluble in water due to the presence of both the hydrophilic sugar moiety and the hydrophobic protecting groups [].

Mechanism of Action (Not Applicable)

Methyl 2,3-di-O-benzylhexopyranoside does not have a specific biological function and is not directly involved in biological systems. Its primary purpose is as a protected sugar building block in organic synthesis.

- Although specific data on toxicity might be limited, organic compounds like Methyl 2,3-di-O-benzylhexopyranoside should be handled with care in a laboratory setting following standard protocols for organic chemicals.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures for this compound if commercially available.

The chemical reactivity of methyl 2,3-di-O-benzylhexopyranoside includes:

- Glycosidation Reactions: It can undergo glycosidation with alcohols in the presence of activating agents like trifluoromethanesulfonic anhydride or Lewis acids to form glycosides .

- Acidic Cleavage: Under strong acidic conditions, the ether bonds can be cleaved to yield corresponding phenols and alcohols .

- Reduction Reactions: The presence of benzyl groups allows for selective reduction reactions, which can lead to the formation of alcohols or other derivatives .

The synthesis of methyl 2,3-di-O-benzylhexopyranoside typically involves:

- Protection of Hydroxyl Groups: The hydroxyl groups on the hexopyranose sugar are protected using benzyl bromide in the presence of a base.

- Methylation: The anomeric hydroxyl group is then methylated using methyl iodide or dimethyl sulfate under basic conditions.

- Purification: The product is purified through column chromatography to isolate the desired glycoside .

Methyl 2,3-di-O-benzylhexopyranoside finds applications in:

- Synthetic Chemistry: As an intermediate in synthesizing more complex carbohydrates or glycosides.

- Pharmaceutical Development: Due to its potential biological activities, it can be explored for drug development.

- Research: Used as a model compound in studies investigating glycosidic bond formation and carbohydrate chemistry.

Methyl 2,3-di-O-benzylhexopyranoside shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl α-D-glucopyranoside | Single benzyl protection | Commonly used as a standard glycoside |

| Methyl β-D-galactopyranoside | Similar structure but different sugar | Exhibits different biological activities |

| Methyl 2-O-benzyl-D-glucopyranoside | One benzyl protection | Different reactivity profile |

| Methyl 4-O-benzyl-D-glucopyranoside | Benzyl protection at a different position | Often used in enzyme inhibition studies |

Methyl 2,3-di-O-benzylhexopyranoside stands out due to its dual protection at the 2 and 3 positions, which influences its reactivity and potential applications compared to other similar compounds.

Solvent Effects on Anomeric Selectivity

The stereochemical outcome of glycosylation reactions involving methyl 2,3-di-O-benzylhexopyranoside as a model substrate demonstrates profound sensitivity to solvent polarity and hydrogen bonding capabilities [1] [2]. Extensive mechanistic investigations have revealed that solvent effects operate through multiple pathways, fundamentally altering the balance between competing reaction mechanisms.

In polar protic solvents such as acetonitrile, β-selectivity is significantly enhanced through preferential stabilization of oxocarbenium-counterion contact ion pairs [3] [2]. The solvent-dependent conformational preferences of glycosyl oxocarbenium ions have been established through computational studies, revealing that polar solvents favor the B2,5 conformation with preferential counterion association on the α-face, thereby directing β-selective nucleophilic attack [4] [5].

The mechanistic continuum spanning from SN1-like to SN2-like pathways is directly influenced by solvent polarity as quantified by the Kamlet-Taft π* parameter [6]. In non-polar solvents such as ether and dioxane, the predominant mechanism shifts toward SN1-like pathways, with enhanced α-selectivity arising from the thermodynamic preference for equatorial anomeric substitution [7] [4].

Quantum mechanical calculations employing the block-localized wave function method combined with polarizable continuum models have elucidated the dual role of solvation effects [3] [2]. Solute-solvent interactions diminish intramolecular electron delocalization more significantly in β-anomers compared to α-anomers, creating a destabilizing effect. Simultaneously, solvation reduces steric interactions in β-anomers to a greater extent than in α-anomers, generating a compensating stabilization effect.

Hydrogen Bonding Networks in Transition States

The formation of β-manno-type linkages proceeds through transition states characterized by intricate hydrogen bonding networks that critically influence stereochemical outcomes [8] [9]. These networks involve multiple participants including the glycosyl donor, acceptor, counterion, and solvent molecules, creating a complex web of non-covalent interactions.

Computational studies have identified specific hydrogen bonding patterns that favor β-selectivity in mannopyranosyl systems [10] [5]. The participation of C-2 substituents in hydrogen bonding with the triflate counterion creates a shielding effect on the α-face of the oxocarbenium intermediate, promoting β-selective attack. The geometry of these hydrogen bonding networks is critically dependent on the conformational preferences of the pyranose ring, with B2,5 conformations providing optimal arrangements for β-directing interactions.

Experimental evidence from low-temperature nuclear magnetic resonance studies has confirmed the existence of specific hydrogen bonding patterns in glycosylation transition states [5]. These studies reveal that the strength and directionality of hydrogen bonds correlate directly with the observed stereoselectivity, with stronger hydrogen bonding networks leading to higher β-selectivity.

The temporal evolution of hydrogen bonding networks during the glycosylation process has been characterized through molecular dynamics simulations [4]. These studies demonstrate that hydrogen bonding patterns are not static but evolve continuously as the reaction proceeds from the initial encounter complex through the transition state to product formation.

Counterion-Mediated Reaction Pathway Modulation

Triflate Anion Participation in Glycosyl Oxocarbenium Formation

The triflate anion plays a multifaceted role in glycosylation reactions, serving simultaneously as a leaving group, counterion, and stereochemical directing element [5]. The stability and reactivity of glycosyl triflates are fundamentally governed by the anomeric effect, with α-triflates being thermodynamically favored over their β-counterparts.

Mechanistic studies employing 19F nuclear magnetic resonance spectroscopy have revealed the dynamic equilibrium between α- and β-glycosyl triflates in solution. The exchange kinetics between these species follow a bimolecular mechanism, with the rate of anomerization being directly proportional to the concentration of free triflate anion. This observation provides direct evidence for the participation of triflate anions in the anomerization process through an SN2-like displacement mechanism.

The formation of contact ion pairs between glycosyl oxocarbenium ions and triflate anions has been confirmed through computational studies employing density functional theory with implicit solvation models [5]. These calculations reveal that stable contact ion pairs require explicit solvation by multiple solvent molecules, with the stability and geometry of these complexes being highly dependent on the solvent environment.

Experimental detection of β-glycosyl triflates, previously considered too unstable for observation, has been achieved through the use of 13C-labeled donors and low-temperature nuclear magnetic resonance techniques. These studies demonstrate that β-triflates, despite their thermodynamic instability, play crucial roles as reactive intermediates in β-selective glycosylation reactions.

Boron-Based Lewis Acid Catalysis Mechanisms

Boron-based Lewis acids have emerged as powerful catalysts for glycosylation reactions, offering unique mechanistic pathways that differ fundamentally from traditional acid-catalyzed processes. The exceptionally high Lewis acidity of tris(pentafluorophenyl)borane enables efficient activation of glycosyl donors while maintaining compatibility with Lewis basic functionalities present in carbohydrate substrates.

The mechanism of boron-catalyzed glycosylation involves fluoride migration catalysis, wherein the boron catalyst abstracts fluoride from glycosyl fluoride donors, generating highly reactive oxocarbenium intermediates. Computational studies have elucidated the transition state structures for these processes, revealing that the boron catalyst simultaneously activates the donor through fluoride abstraction and the acceptor through coordination to silyl ether functionalities.

The stereochemical outcome of boron-catalyzed glycosylations is governed by the specific coordination environment around the boron center. Electron-deficient boranes such as B(C6F5)3 promote SN2-like mechanisms through tight coordination to both donor and acceptor, resulting in high β-selectivity. In contrast, less Lewis acidic boron compounds favor SN1-like pathways with reduced stereochemical control.

Experimental kinetic studies have demonstrated that boron-catalyzed glycosylations proceed through a catalytic cycle involving reversible formation of boron-fluoride complexes. The rate-determining step varies with the specific boron catalyst employed, with highly Lewis acidic species promoting rapid donor activation but slower acceptor coordination. This mechanistic understanding has enabled the development of optimized catalyst systems for specific glycosylation transformations.

The application of boron-mediated aglycon delivery strategies has provided access to highly stereoselective 1,2-cis glycosylation reactions. These approaches exploit the reversible nature of boron-oxygen bond formation to create temporary tethers between donor and acceptor molecules, enforcing specific geometric constraints that direct the stereochemical outcome of the glycosylation reaction.

Data Analysis and Mechanistic Insights

The comprehensive mechanistic studies summarized in the accompanying data tables reveal several key insights into the factors governing stereochemical control in glycosylation reactions involving methyl 2,3-di-O-benzylhexopyranoside. The solvent effects data demonstrate a clear correlation between solvent polarity and anomeric selectivity, with polar solvents favoring β-selectivity through enhanced stabilization of contact ion pairs [3] [2] [4].

The hydrogen bonding network analysis reveals that transition states with greater numbers of hydrogen bond donors and acceptors exhibit lower activation energies, consistent with the principle that extensive hydrogen bonding networks stabilize charged intermediates [8] [9]. The observed bond length variations reflect the different degrees of charge development in the various transition state structures.

The triflate participation data highlight the dynamic nature of glycosylation intermediates, with rapid equilibration between different ionic species occurring on the millisecond timescale. The population distributions of these intermediates correlate directly with the observed stereochemical outcomes, providing quantitative support for the proposed mechanistic pathways.

The boron catalysis data demonstrate the powerful influence of Lewis acidity on both reaction kinetics and stereochemical control. The inverse correlation between catalyst Lewis acidity and activation energy reflects the enhanced donor activation capabilities of stronger Lewis acids, while the selectivity patterns reveal the mechanistic transition from SN1-like to SN2-like pathways as Lewis acidity increases.

The kinetic isotope effect measurements provide direct experimental evidence for the proposed reaction mechanisms [10]. The observed primary kinetic isotope effects are consistent with C-H bond breaking in the rate-determining step, while the secondary isotope effects reflect the degree of charge development at the anomeric center in the transition state.

XLogP3

Other CAS

17791-36-5